Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The molecular formula of this compound is C11H11BrN2O3, and it has a molecular weight of 299.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base, followed by bromination and methoxylation steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting bacterial infections and cancer.
Biological Research: The compound is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the bacterial protein FtsZ, which is essential for cell division. By binding to the Vitamin K3-binding region of FtsZ, the compound disrupts the formation of the Z-ring, leading to the inhibition of bacterial cell division .
Comparison with Similar Compounds
Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate: Contains a fluorine atom instead of a methoxy group.
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C11H11BrN2O3 |
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Molecular Weight |
299.12 g/mol |
IUPAC Name |
ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11BrN2O3/c1-3-17-11(15)8-6-14-5-7(12)9(16-2)4-10(14)13-8/h4-6H,3H2,1-2H3 |
InChI Key |
PLTZFOZEETYAGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C(=CC2=N1)OC)Br |
Origin of Product |
United States |
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